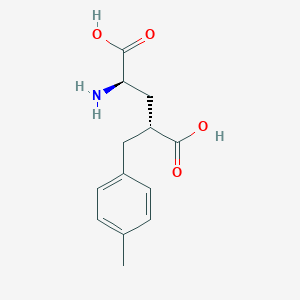

(4R)-4-(4-Methylbenzyl)-D-glutamic acid

Description

The Role of D-Amino Acids in Biological Systems and Chemical Biology

For a long time, D-amino acids were considered biological anomalies, with L-amino acids being the exclusive building blocks of proteins in most living organisms. numberanalytics.comfrontiersin.org However, extensive research has unveiled the significant and diverse roles of D-amino acids in various biological processes. nih.gov In bacteria, D-amino acids, particularly D-alanine and D-glutamate, are crucial components of the peptidoglycan layer of the cell wall, providing structural integrity and resistance to enzymatic degradation. numberanalytics.comfrontiersin.org This fundamental role in bacterial physiology has made the enzymes involved in D-amino acid metabolism attractive targets for the development of novel antibiotics. frontiersin.org

Beyond the bacterial world, D-amino acids are found in a variety of organisms, from marine invertebrates to mammals. nih.gov In the mammalian central nervous system, D-serine acts as a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a critical role in synaptic plasticity, learning, and memory. numberanalytics.comnumberanalytics.com This has opened up new avenues for therapeutic intervention in neurological and psychiatric disorders. numberanalytics.com In the realm of chemical biology, the incorporation of D-amino acids into peptides can confer resistance to proteolysis, thereby enhancing their stability and bioavailability as potential therapeutic agents. numberanalytics.comfrontiersin.org

Significance of Glutamic Acid and its Derivatives in Neurobiology and Metabolism

L-glutamic acid, in its anionic form glutamate (B1630785), is the most abundant excitatory neurotransmitter in the vertebrate nervous system, essential for nearly all aspects of brain function, including cognition, memory, and learning. wikipedia.orgacnp.org It mediates fast excitatory synaptic transmission by acting on both ionotropic and metabotropic receptors. wikipedia.org Given its central role, the dysregulation of glutamate signaling is implicated in a wide range of neurological and psychiatric disorders, such as epilepsy, stroke, and depression. acnp.org

Beyond its function as a neurotransmitter, glutamic acid is a key player in cellular metabolism. nih.govyoutube.com It serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is involved in pathways for the disposal of excess nitrogen. wikipedia.org Furthermore, glutamic acid and its derivatives are integral to the Krebs cycle and the synthesis of other non-essential amino acids. nih.gov The metabolic pathways involving glutamic acid are also of significant interest in cancer research, as some cancer cells exhibit a high demand for this amino acid. nih.gov

Overview of Non-Proteinogenic Amino Acids as Research Tools

Non-proteinogenic amino acids (NPAAs) are amino acids that are not encoded by the standard genetic code. nih.govfrontiersin.org This diverse group of molecules serves a multitude of functions in nature, acting as metabolic intermediates, signaling molecules, and components of secondary metabolites with potent biological activities, such as antibiotics and toxins. frontiersin.orgnih.gov In scientific research, NPAAs are invaluable tools for probing biological systems and for the development of novel therapeutics. nih.govnbinno.com

The incorporation of NPAAs into peptides can introduce novel structural and functional properties, leading to enhanced stability, increased potency, and improved selectivity for their biological targets. nbinno.com Their unique side chains and stereochemistry allow for the exploration of chemical space that is inaccessible with the 20 proteinogenic amino acids. This has led to the development of peptidomimetics with improved drug-like properties. mdpi.com Furthermore, synthetic NPAAs can be designed to mimic or block the action of natural amino acids, providing powerful tools to study enzymatic mechanisms and metabolic pathways. taylorandfrancis.com

Rationale for Investigating (4R)-4-(4-Methylbenzyl)-D-glutamic acid

The investigation of this compound is driven by a confluence of the principles outlined above. The core structure is that of D-glutamic acid, suggesting a potential to interact with biological systems that recognize D-amino acids, such as bacterial enzymes or specific receptors in the nervous system. The "D" configuration inherently provides resistance to degradation by many common proteases, a desirable property for any potential bioactive molecule.

The key modification in this analog is the introduction of a 4-methylbenzyl group at the 4-position of the glutamic acid side chain. This bulky, hydrophobic substituent dramatically alters the physicochemical properties of the parent molecule. This modification could lead to several interesting possibilities for research:

Probing Enzyme Active Sites: The 4-methylbenzyl group can serve as a steric probe to map the topology of enzyme active sites that bind glutamic acid or its derivatives. By observing how this modification affects binding affinity and enzymatic activity, researchers can gain insights into the structural requirements for substrate recognition.

Modulating Receptor Selectivity: In the context of neurobiology, this modification could alter the binding affinity and selectivity of the molecule for different glutamate receptor subtypes. The hydrophobic benzyl (B1604629) group might facilitate interactions with specific hydrophobic pockets within a receptor's binding site, potentially leading to the development of subtype-selective agonists or antagonists.

Enhancing Membrane Permeability: The increased lipophilicity conferred by the 4-methylbenzyl group could enhance the ability of the molecule to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for the development of neurologically active compounds.

Creating Novel Peptidomimetics: As a non-proteinogenic amino acid, this compound can be incorporated into peptides to create novel structures with potentially enhanced biological activity and stability. The rigid, aromatic side chain could be used to constrain the peptide backbone into a specific conformation, which is often a key determinant of biological function.

While specific experimental data on this compound is not yet widely available in the public domain, its rational design based on established principles of medicinal chemistry and chemical biology makes it a compelling candidate for further academic investigation. The synthesis and biological evaluation of this and similar analogs will undoubtedly contribute to a deeper understanding of the structure-activity relationships of glutamic acid derivatives and pave the way for the discovery of new research tools and potential therapeutic leads.

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(2R,4R)-2-amino-4-[(4-methylphenyl)methyl]pentanedioic acid |

InChI |

InChI=1S/C13H17NO4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(14)13(17)18/h2-5,10-11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m1/s1 |

InChI Key |

RGKAJUJNUGDWKC-GHMZBOCLSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action and Biological Activity Profiles

Assessment of Ligand-Receptor Interactions

A comprehensive review of scientific literature and databases reveals a lack of available information regarding the specific interactions of the compound (4R)-4-(4-Methylbenzyl)-D-glutamic acid with glutamate (B1630785) receptors. The following sections detail the absence of research findings within the specified areas of investigation.

Investigation of Modulation at Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. nih.gov They are classified into three groups (Group I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. nih.gov

Despite a thorough search of scientific literature, no studies detailing the agonistic, antagonistic, or allosteric modulatory effects of this compound at metabotropic glutamate receptors have been identified. Consequently, there is no available data to populate a table on its activity at these receptors.

There is no published research on the selectivity profile of this compound for any of the mGluR subtypes (mGluR1-8). Therefore, its relative potency and efficacy at different mGluR groups cannot be determined.

Analysis of Potential Interactions with Ionotropic Glutamate Receptors (iGluRs)

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The main subtypes are AMPA, NMDA, and Kainate receptors.

No data from radioligand binding assays or other binding studies are available to characterize the affinity of this compound for AMPA, NMDA, or Kainate receptors.

In the absence of binding data, there are also no functional assay results to describe the effects of this compound on the activation of iGluR subtypes. Electrophysiological or calcium imaging studies, for example, have not been reported for this compound.

Enzymatic Activity Modulation and Biochemical Pathways

The biological activity of this compound and its structural analogs is primarily understood through their interactions with specific enzymes involved in bacterial cell wall synthesis and glutamate metabolism. Research has focused on the unique D-glutamic acid scaffold, which is a crucial component of bacterial peptidoglycan, a structure not found in eukaryotes. This specificity makes enzymes in the D-glutamate pathway attractive targets for novel antibacterial agents.

D-amino acids, particularly D-glutamate and D-alanine, are fundamental building blocks of the bacterial cell wall. ebi.ac.uk Enzymes that produce and metabolize these molecules are essential for bacterial survival and represent key targets for antimicrobial compounds.

While specific studies evaluating the direct interaction of this compound with D-amino acid transaminases are not extensively detailed in the available literature, significant research has been conducted on its effects on glutamate racemase.

Glutamate Racemase (MurI): This enzyme is critical for bacterial survival as it catalyzes the conversion of L-glutamate into D-glutamate, which is an essential component of peptidoglycan. nih.govwikipedia.org Glutamate racemase is a validated target for antibacterial drug design because it is unique to bacteria. nih.gov

Research into 4-substituted D-glutamic acid analogues has identified potent inhibitors of the glutamate racemase (MurI) enzyme. nih.gov Compounds with the (2R,4S) stereochemistry, which is analogous to the specified (4R) configuration of the target molecule, have demonstrated significant inhibitory activity. These molecules act as competitive inhibitors, binding to the active site of the enzyme and preventing the conversion of L-glutamate to D-glutamate.

A comprehensive structure-activity relationship (SAR) study on these analogues revealed that aryl-, heteroaryl-, and biaryl-methyl substituents at the 4-position lead to potent inhibition. For instance, the 2-naphthylmethyl derivative was identified as a powerful competitive inhibitor of glutamate racemase. nih.gov The potency of these inhibitors correlates with their ability to show whole-cell antibacterial activity, particularly against pathogens like Streptococcus pneumoniae. nih.gov

Below is a table summarizing the inhibitory activity of several 4-substituted D-glutamic acid analogues against glutamate racemase, demonstrating the effectiveness of this class of compounds.

| Compound | Substituent at 4-position | Glutamate Racemase Inhibition (IC50 µg/mL) | Inhibition Constant (Ki) |

| (2R,4S)-4-(2-Naphthyl)methyl-D-glutamic acid | 2-Naphthylmethyl | 0.1 | 16 nM |

| (2R,4S)-4-(Benzo[b]thiophen-2-yl)methyl-D-glutamic acid | Benzothienylmethyl | 0.036 | Not Reported |

| (2R,4S)-4-(Benzo[b]thiophen-3-yl)methyl-D-glutamic acid | Benzothienylmethyl | 0.01 | Not Reported |

| (2R,4S)-4-([1,1'-Biphenyl]-4-yl)methyl-D-glutamic acid | Biphenylmethyl | Not Reported | Not Reported |

Data sourced from de Dios et al., 2002. nih.gov The IC50 values were determined by an HPLC assay.

D-Amino Acid Transaminases (DAAT): These enzymes are also involved in the synthesis of D-amino acids. They catalyze the transfer of an amino group from a D-amino acid to an α-keto acid, playing a role in producing the D-glutamate necessary for the cell wall. nih.govnih.gov However, specific research data on the inhibitory activity of this compound against D-amino acid transaminases is not available in the reviewed scientific literature.

The integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer of sugars and amino acids. nih.gov The biosynthesis of this structure is a multi-step process involving several key enzymes, many of which are targets for antibiotics. oup.compharmacy180.com

The inhibition of glutamate racemase by 4-substituted D-glutamic acid analogues, including compounds structurally similar to this compound, has a direct and significant impact on peptidoglycan biosynthesis. By blocking the production of D-glutamate, these inhibitors starve the cell of a critical precursor required for the synthesis of the UDP-MurNAc-pentapeptide, an essential monomer unit of peptidoglycan. nih.govnih.gov

The enzyme MurD ligase is responsible for adding D-glutamate to the growing peptide chain on the UDP-N-acetylmuramoyl-L-alanine precursor. nih.govnih.govacs.org A shortage of the D-glutamate substrate, due to glutamate racemase inhibition, effectively halts this step and subsequent stages of peptidoglycan assembly. This disruption of cell wall synthesis leads to a weakened cell structure, making the bacterium susceptible to osmotic lysis and ultimately causing cell death. wikipedia.org The antibacterial activity observed for potent glutamate racemase inhibitors is a direct consequence of this mechanism. nih.gov

Beyond its role in bacterial cell wall synthesis, glutamate is a central molecule in various metabolic pathways in both prokaryotes and eukaryotes. Enzymes that metabolize glutamate are crucial for cellular function.

Glutamate decarboxylase (GAD) is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the irreversible decarboxylation of L-glutamate to form γ-aminobutyric acid (GABA) and carbon dioxide. nih.gov In microorganisms, this enzyme is part of an acid resistance system, helping bacteria survive in highly acidic environments. nih.gov In mammals, GAD is responsible for the synthesis of the primary inhibitory neurotransmitter, GABA. nih.gov

Currently, there is a lack of specific studies in the scientific literature evaluating the modulatory effects of this compound on the activity of glutamate decarboxylase.

Glutamate Dehydrogenase (GDH): This enzyme provides a crucial link between carbon and nitrogen metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. nih.gov It plays a key role in both amino acid catabolism and anabolism. nih.gov

Glutamate Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from glutamate to an α-keto acid, forming a new amino acid and α-ketoglutarate. This reaction is fundamental to amino acid metabolism.

There is no specific information available in the current body of scientific literature regarding the interaction or modulation of glutamate dehydrogenase or other glutamate-related transaminases by this compound.

An extensive search of the available scientific literature yielded no specific information regarding the cellular and subcellular distribution of the compound this compound. Consequently, data on its accumulation within different cell types or its localization to specific subcellular compartments such as the nucleus, mitochondria, or cytoplasm is not available.

Therefore, it is not possible to provide a detailed description or a data table on the cellular and subcellular distribution of this compound at this time. Further research and experimental studies are required to elucidate the distribution of this compound within biological systems.

Structure Activity Relationship Sar and Mechanistic Insights

Identification of Pharmacophoric Elements Critical for Activity

The foundational pharmacophore of glutamate (B1630785) analogs consists of the α-amino acid backbone. This includes a positively charged α-amino group and two negatively charged carboxyl groups (α- and γ-carboxyls) at physiological pH. These elements are crucial for molecular recognition and binding to the active sites of glutamate-recognizing proteins, such as metabotropic glutamate receptors (mGluRs) and bacterial enzymes like glutamate racemase. nih.govtocris.comtocris.com

For this class of compounds, the essential pharmacophoric points are:

The α-amino group: Forms key hydrogen bonds and ionic interactions.

The α-carboxyl group: Acts as a hydrogen bond acceptor and engages in ionic interactions. mpg.de

The γ-carboxyl group: Crucial for binding specificity and affinity, often interacting with positively charged residues like arginine or lysine (B10760008) in the binding pocket. mpg.denih.gov

The hydrophobic moiety: The 4-methylbenzyl group at the C4 position occupies a specific, often hydrophobic, pocket within the target protein, contributing significantly to binding affinity and selectivity. nih.gov

Pharmacophore models developed for mGluR agonists confirm that an extended conformation of the glutamate backbone, which properly positions these charged groups, is typically required for activation. nih.govacs.org

Positional and Stereochemical Effects of the 4-Methylbenzyl Moiety on Receptor/Enzyme Recognition

Stereochemistry is a paramount determinant of the biological activity and selectivity of glutamate analogs. nih.gov The specific configuration at both the C2 and C4 carbons of (4R)-4-(4-Methylbenzyl)-D-glutamic acid is critical.

Stereochemistry at C2 (D-glutamic acid): The D-(2R) configuration of the glutamate core is a significant deviation from the endogenous neurotransmitter L-glutamic acid, which has an S-(2S) configuration. While L-isomers are typically agonists at mammalian glutamate receptors, D-isomers often exhibit different pharmacological profiles, including potential antagonism or activity at different targets. nih.gov Notably, the D-glutamate scaffold is the specific substrate for bacterial glutamate racemase (MurI), an enzyme essential for peptidoglycan biosynthesis, making analogs with this configuration potential antibacterial agents. nih.gov

Stereochemistry at C4: The (4R) configuration dictates the spatial orientation of the 4-methylbenzyl group. SAR studies on related 4-substituted D-glutamic acid analogs have demonstrated that the stereochemistry at this position is crucial for potent activity. For instance, in the context of glutamate racemase inhibition, analogs with the (2R, 4S) configuration were found to be the most potent inhibitors. nih.gov The (2R, 4R) configuration of the subject compound would position the 4-methylbenzyl group differently within the enzyme's active site, which is predicted to alter its binding affinity and inhibitory potency compared to its (4S) diastereomer. Similarly, for CNS receptors, the C4 stereochemistry profoundly impacts selectivity; for example, (2S,4S)-4-methylglutamic acid is an agonist at mGluR1, whereas the (2S,4R) isomer is selective for the kainate ionotropic receptor. nih.gov

The 4-Methylbenzyl Moiety: This large, lipophilic group is designed to interact with a hydrophobic pocket in the target protein. The presence of a benzyl (B1604629) group, as opposed to a smaller alkyl group like methyl, allows for more extensive van der Waals and potential π-stacking interactions. The para-methyl substituent on the phenyl ring can further enhance this hydrophobicity and provide a steric anchor to optimize the fit within the binding site.

Influence of Glutamic Acid Carboxyl Groups on Binding and Activity

The two carboxyl groups of the glutamic acid backbone are indispensable for molecular recognition and binding. arizona.edu

The α-Carboxylate: This group, along with the α-amino group, anchors the molecule in the binding pocket through interactions that are highly conserved across many glutamate-binding proteins. mpg.de

The γ-Carboxylate: This distal acidic group often determines the specificity of the ligand. It engages in critical ionic and hydrogen-bonding interactions with key residues in the binding site. nih.gov For example, in the mGluR1 binding pocket, the γ-carboxylate interacts with specific lysine and arginine residues. mpg.de In human glutamate carboxypeptidase II, arginine residues (Arg534 and Arg536) form direct interactions with the γ-carboxylate of the glutamate moiety, explaining the enzyme's preference for acidic substrates. nih.gov The ability of these two carboxylates to form a network of interactions is fundamental to the high-affinity binding required for biological activity.

Comparative Analysis with Other Substituted Glutamate Analogs and Scaffolds

To understand the potential activity of this compound, it is instructive to compare it with other well-studied analogs. Research into 4-substituted D-glutamic acids as inhibitors of glutamate racemase provides a valuable benchmark. nih.gov

| Compound | Stereochemistry | 4-Position Substituent | Target Enzyme | Potency (IC₅₀ in µg/mL) |

| Analog 1 | (2R, 4S) | 2-Naphthylmethyl | Glutamate Racemase | 0.1 |

| Analog 2 | (2R, 4S) | 3-Benzothienylmethyl | Glutamate Racemase | 0.036 |

| Analog 3 | (2R, 4S) | 2-Benzothienylmethyl | Glutamate Racemase | 0.01 |

| This compound | (2R, 4R) | 4-Methylbenzyl | Glutamate Racemase (Predicted) | Data not available |

Data sourced from a study on glutamate racemase inhibitors. nih.gov

The data clearly indicate that large, hydrophobic arylmethyl groups at the 4-position lead to potent inhibition of glutamate racemase, with benzothienyl derivatives being more potent than the naphthylmethyl analog. This suggests that the 4-methylbenzyl group of the subject compound is well-suited to occupy the hydrophobic pocket of the enzyme. However, the activity is highly dependent on the (4S) stereochemistry. The (4R) stereoisomer would be expected to have a significantly different, likely lower, potency against this specific target due to a suboptimal fit.

Compared to simple analogs like 4-methylglutamic acid, the introduction of the bulky benzyl group dramatically increases the potential for hydrophobic interactions, often shifting the compound's profile from a CNS receptor agonist to an enzyme inhibitor or a different type of receptor modulator. nih.govnih.gov

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational methods provide powerful tools to predict and rationalize the interactions of this compound with its biological targets.

Molecular docking simulations can be used to model the binding of this compound into the active site of a target protein, such as glutamate racemase or a metabotropic glutamate receptor. nih.gov

A typical docking simulation would predict the following:

The D-glutamic acid core would orient itself to mimic the binding of the natural substrate. The α- and γ-carboxylates would form salt bridges and hydrogen bonds with conserved positively charged and polar residues in the active site.

The α-amino group would establish additional hydrogen bonds.

The 4-methylbenzyl group, oriented by the (4R) stereocenter, would project into a well-defined hydrophobic cavity. The simulation would predict whether this orientation allows for favorable van der Waals contacts or if it introduces steric clashes, which could explain differences in activity between the (4R) and (4S) diastereomers.

These simulations are crucial for generating hypotheses about the molecular basis of activity and for guiding the design of new, more potent analogs. slideshare.netslideshare.net

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand and the ligand-protein complex over time. nih.gov For a flexible molecule like this compound, MD simulations can:

Explore the conformational landscape of the unbound ligand in solution, identifying low-energy conformations. The bulky 4-methylbenzyl group is expected to restrict the rotational freedom of the glutamic acid backbone, potentially pre-organizing the molecule into a bioactive conformation. nih.gov

Analyze the stability of the docked pose. MD simulations can confirm whether the interactions predicted by docking are maintained over time and assess the flexibility of the ligand within the binding site.

Reveal conformational changes in the protein upon ligand binding. These simulations can illustrate how the binding of the ligand induces or stabilizes specific protein conformations, which is essential for understanding the mechanism of activation or inhibition. uah.es

Together, these computational approaches provide a detailed, atom-level understanding of the structural features that govern the biological activity of this compound.

Applications As Chemical Probes in Biological Systems

Design Principles for (4R)-4-(4-Methylbenzyl)-D-glutamic acid-Based Chemical Probes

The design of a chemical probe based on this compound would be guided by its known structure-activity relationship as an inhibitor of enzymes like glutamate (B1630785) racemase. Key design principles would include:

Scaffold Mimicry: The D-glutamic acid core serves as the fundamental scaffold, mimicking the natural substrate of the target enzyme. This ensures that the probe is directed toward the active site of D-glutamate-utilizing proteins.

Exploitation of a Key Structural Feature: The defining feature of this molecule is the large, hydrophobic 4-methylbenzyl group at the C4 position. Research on related D-glutamate analogs has shown that such substitutions at the 4-position are critical for potent inhibition, suggesting this group fits into a specific hydrophobic pocket within the target protein's active site.

Attachment of a Reporter or Reactive Group: To function as a probe, the core molecule would need to be chemically modified to include a reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent modification. The attachment point would need to be carefully chosen to avoid disrupting the key binding interactions of the D-glutamate core and the 4-methylbenzyl group.

Maintaining Stereochemistry: The specific stereochemistry, (4R), is noted to be important for the inhibitory activity of this class of compounds. Any probe design must preserve this configuration to retain target affinity and selectivity.

Use in Exploring Specific Protein Function in Cellular Contexts

While direct studies detailing the use of this compound to explore protein function are not available, its role as a potent inhibitor of glutamate racemase suggests a clear potential application. Glutamate racemase is essential for providing the D-glutamate necessary for peptidoglycan biosynthesis in bacteria.

A chemical probe derived from this compound could be used to:

Interrogate Enzyme Activity: By inhibiting glutamate racemase within a cellular context, researchers could study the downstream effects on cell wall integrity, bacterial growth, and division.

Visualize Target Engagement: A fluorescently tagged version of the probe could allow for the direct visualization of glutamate racemase localization and concentration within bacterial cells using advanced microscopy techniques.

Development of Selective Tools for Glutamatergic Signaling Research

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is critical for numerous neural functions. The development of selective tools to study glutamatergic pathways is a significant area of research.

Although this class of compounds has been primarily studied in the context of bacterial enzymes, D-glutamate is also known to be present and function as a neuromodulator in the mammalian brain. A selective inhibitor like this compound could potentially be adapted into a tool for:

Studying D-glutamate Production: If the compound shows selectivity for the enzyme responsible for D-glutamate synthesis in the brain (serine racemase, which can also act on glutamate) over other glutamate-related targets, it could be used to investigate the role of endogenous D-glutamate in neurotransmission.

Probing Glutamate Receptor Subtypes: While less likely given its structure as a D-glutamate analog, modifications could theoretically be explored to target specific glutamate receptors, though no research currently supports this application.

Facilitating Target Validation in Neurobiological and Microbiological Studies

Target validation is the process of confirming that a specific biological molecule is directly involved in a disease process and is a suitable point for therapeutic intervention. The class of 4-substituted D-glutamate analogs, including this compound, has been instrumental in validating glutamate racemase as an antibacterial target.

Microbiological Validation: The potent inhibition of glutamate racemase by these compounds and the resulting halt in bacterial growth provide strong evidence for the enzyme's essential role. This validates the enzyme as a high-value target for the development of new antibiotics. The in-vivo efficacy of related compounds further solidifies this validation.

Table 1: Structure-Activity Relationship of 4-Substituted D-Glutamate Analogs as Glutamate Racemase Inhibitors

| 4-Position Substitution | Relative Potency | Rationale for Potency |

| Hydrogen (D-Glutamate) | Baseline (Substrate) | Natural substrate for the enzyme. |

| Alkyl Groups | Low | Small hydrophobic groups may not fully occupy the binding pocket. |

| Aryl/Benzyl (B1604629) Groups | High | Large, hydrophobic groups are preferred, suggesting a significant hydrophobic pocket near the C4 position. |

| 4-Methylbenzyl Group | Potent | The addition of the methyl group can enhance hydrophobic interactions within the binding pocket, leading to potent inhibition. |

Applications in Proteomics and Chemoproteomics (e.g., target deconvolution)

Chemoproteomics uses chemical probes to identify and study protein function on a proteome-wide scale. Target deconvolution, a key application, aims to identify all the protein targets of a bioactive compound.

A probe based on this compound could be synthesized with a "clickable" chemical handle, such as an alkyne or azide group. This would enable its use in Activity-Based Protein Profiling (ABPP) workflows for target identification. The process would involve:

Probe Incubation: The clickable probe is introduced to a complex biological sample, such as a bacterial lysate or intact cells.

Target Binding: The probe binds to its protein targets, primarily glutamate racemase.

Click Chemistry: A reporter tag, such as biotin, is attached to the probe via a bio-orthogonal "click" reaction.

Enrichment and Identification: The biotin-tagged proteins are captured and enriched using streptavidin beads.

Mass Spectrometry: The captured proteins are identified and quantified using mass spectrometry, confirming the intended target (target deconvolution) and potentially revealing previously unknown off-targets.

This approach provides a powerful, unbiased method to confirm the molecular targets of this class of inhibitors within a native biological system.

Emerging Research Avenues and Future Perspectives

Exploration of Novel Biological Targets Beyond Canonical Glutamate (B1630785) Receptors

While the principal pharmacological activity of many glutamic acid analogs is centered on ionotropic and metabotropic glutamate receptors, future research is anticipated to explore a wider range of biological targets for (4R)-4-(4-Methylbenzyl)-D-glutamic acid. The structural complexity of this molecule suggests the possibility of interactions with other proteins and enzymes involved in neurotransmitter metabolism and signaling.

One promising area of investigation is the family of enzymes that regulate glutamate homeostasis, such as glutaminase, which catalyzes the conversion of glutamine to glutamate. nih.govnih.gov Given the central role of this pathway in both normal neuronal function and various pathologies, exploring whether this compound can modulate these enzymes is a logical next step. Computational modeling and in vitro enzymatic assays could reveal potential inhibitory or allosteric regulatory effects. mdpi.com

Furthermore, the presence of glutamate signaling at non-canonical sites, such as the neuromuscular junction, opens up additional avenues. nih.gov Research could probe the effects of this compound on glutamate receptors located on peripheral neurons or non-neuronal cells, potentially uncovering roles outside the central nervous system. The unique D-amino acid configuration also invites investigation into targets that specifically recognize D-amino acids, such as D-amino acid oxidase or the co-agonist sites of NMDA receptors, where other D-amino acids like D-serine play a crucial modulatory role. researchgate.net

Table 1: Potential Non-Canonical Biological Targets

| Target Class | Specific Example(s) | Rationale for Investigation |

|---|---|---|

| Metabolic Enzymes | Glutaminase, Glutamate Dehydrogenase | Structural similarity to glutamate suggests potential for enzymatic modulation. |

| Amino Acid Transporters | Excitatory Amino Acid Transporters (EAATs) | Potential to modulate glutamate uptake and synaptic concentration. |

| NMDA Receptor Subunits | Glycine/D-Serine co-agonist site on GluN1 | D-amino acid structure may allow for interaction at co-agonist binding sites. researchgate.net |

| Peripheral Receptors | Neuromuscular Junction NMDA Receptors | Exploring effects beyond the central nervous system. nih.gov |

Integration with Advanced Imaging Techniques for Molecular Visualization

The ability to visualize the distribution, target engagement, and pharmacokinetics of this compound in vivo would represent a significant leap forward in understanding its biological activity. A key future direction is the development of radiolabeled variants of the compound for use with advanced imaging modalities like Positron Emission Tomography (PET). frontiersin.org

By synthesizing an analog containing a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers could create a PET tracer. This approach has been successfully applied to other amino acid analogs, including glutamate derivatives, for imaging in oncology and neuroscience. frontiersin.orgnih.gov A radiolabeled version of this compound would enable non-invasive, real-time studies in preclinical models to:

Determine its ability to cross the blood-brain barrier.

Map the specific brain regions where it accumulates, providing clues about its sites of action.

Quantify the binding to its target receptors in a living organism.

Assess how its distribution is altered by disease states or co-administration of other drugs.

This molecular visualization would provide invaluable data to correlate with pharmacological effects and guide further drug development efforts. researchgate.netnih.gov

Development of Bioconjugates and Prodrug Strategies (excluding clinical human trial data)

To enhance the therapeutic potential and experimental utility of this compound, future research will likely focus on the design of bioconjugates and prodrugs. These strategies aim to improve the compound's physicochemical properties, such as solubility, stability, and targeted delivery.

Bioconjugates: The glutamic acid scaffold provides functional groups—specifically the carboxylic acid moieties—that are amenable to chemical conjugation. nih.gov Researchers could attach the molecule to larger carriers, such as peptides or nanoparticles, to alter its biodistribution. For example, conjugation to molecules that utilize specific transport systems could facilitate entry across the blood-brain barrier, a strategy that has been explored with L-glutamate itself. researchgate.netnih.gov

Prodrugs: A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo. This approach can overcome issues like poor membrane permeability or rapid metabolism. For this compound, the carboxylic acid groups could be esterified to create more lipophilic prodrugs that can more easily cross cell membranes. Once inside the cell or in the central nervous system, endogenous esterases would cleave the ester group, releasing the active compound. nih.govnih.gov This strategy could significantly improve the compound's bioavailability and therapeutic window in preclinical studies.

Table 2: Potential Prodrug and Bioconjugate Approaches

| Strategy | Molecular Modification | Potential Advantage |

|---|---|---|

| Prodrug | Esterification of one or both carboxyl groups. | Increased lipophilicity, enhanced cell permeability. |

| Prodrug | Amidation of the primary amine. | Altered solubility and metabolic stability. |

| Bioconjugate | Covalent linkage to a brain-penetrating peptide. | Targeted delivery across the blood-brain barrier. researchgate.netnih.gov |

| Bioconjugate | Attachment to a nanoparticle carrier system. | Modified pharmacokinetic profile and tissue distribution. austinpublishinggroup.com |

High-Throughput Screening Applications for Lead Compound Discovery

This compound can serve as a valuable pharmacological tool in high-throughput screening (HTS) campaigns to discover new lead compounds. capes.gov.br With its defined structure and activity at specific glutamate receptor subtypes, it can be used as a reference compound or a competitive ligand in various assay formats.

Future applications could involve developing a fluorescently or radioactively labeled version of the compound for use in competitive binding assays. nih.gov In this format, large libraries of small molecules could be rapidly screened to identify compounds that displace the labeled ligand from its receptor. This is a powerful method for finding novel chemical scaffolds that bind to the same target.

Furthermore, the compound could be used as a probe in cell-based functional assays. For instance, in an assay measuring calcium influx or other second messenger signals triggered by glutamate receptor activation, this compound could be used to establish a baseline of receptor antagonism, against which potential new agonists or positive allosteric modulators could be screened. Its specific profile would help in identifying subtype-selective compounds from large and diverse chemical libraries. nih.gov

Interdisciplinary Approaches in Synthetic Biology and Chemical Neuroscience

The intersection of chemistry and biology offers exciting future possibilities for studying this compound.

Synthetic Biology: This field could provide novel methods for the synthesis of the compound or its derivatives. While likely first produced through traditional organic synthesis, it may be possible to engineer enzymatic pathways in microorganisms to produce unnatural amino acids. nih.gov Such bio-catalytic methods could offer more efficient and stereoselective routes to manufacturing the compound and its analogs, facilitating broader research and development.

Chemical Neuroscience: This discipline uses chemical tools to dissect the function of neural circuits and their role in behavior and disease. This compound is well-positioned to be a tool in this field. By applying the compound to specific brain regions or in genetically modified animal models, researchers can investigate the precise role of its target receptors in complex processes like learning, memory, and mood regulation. Combining its administration with techniques like in vivo electrophysiology or optogenetics could provide a detailed understanding of how modulating a specific glutamate receptor subtype impacts the activity of entire neural networks. This approach is fundamental to linking molecular-level interactions with systems-level brain function and pathology.

Q & A

Q. How can researchers optimize the chemo-enzymatic synthesis of (4R)-4-(4-Methylbenzyl)-D-glutamic acid to improve yield and stereochemical purity?

- Methodological Answer : To enhance yield, adopt a stepwise approach: (i) Use Boc-protected intermediates to stabilize reactive groups during coupling reactions, as demonstrated in analogous glutamic acid derivatives (e.g., 46% yield for (2S,4R)-4-(3-amino-3-oxopropyl)-D-glutamic acid via enzymatic resolution) . (ii) Optimize reaction conditions (pH, temperature) for enzymatic steps, as D-glutamic acid derivatives are prone to racemization under harsh conditions. (iii) Monitor stereochemistry via polarimetry ([α]D values) and confirm purity by ¹H/¹³C NMR (e.g., δ 2.71 ppm for methyl groups in the benzyl moiety) .

Q. What analytical techniques are most reliable for distinguishing this compound from its L-glutamic acid or other stereoisomeric analogs?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers, as D- and L-glutamic acid derivatives exhibit distinct retention times . Confirm identity via HRMS (e.g., [M + Na]+ at m/z 255.0961 for related compounds) and ¹H NMR analysis of stereosensitive protons (e.g., coupling constants in the glutamic acid backbone, such as J = 5.0–14.8 Hz for diastereotopic protons) .

Advanced Research Questions

Q. How does the 4-methylbenzyl substituent influence the compound’s interaction with microbial enzymes, such as those involved in bile acid conjugation by gut microbiota?

- Methodological Answer : The hydrophobic 4-methylbenzyl group may enhance binding to microbial enzymes (e.g., bile acid-CoA:amino acid N-acyltransferase) by mimicking natural substrates like D-glutamic acid conjugates. To test this: (i) Synthesize isotopically labeled this compound (e.g., ¹³C-labeled methyl groups) and track its incorporation into bile acids using LC-MS/MS . (ii) Compare enzymatic kinetics (Km, Vmax) with unmodified D-glutamic acid .

Q. What strategies can resolve contradictions in NMR data when characterizing this compound derivatives with similar substituents?

- Methodological Answer : Contradictions often arise from overlapping signals (e.g., methylene protons in the benzyl group). To address this: (i) Use 2D NMR techniques (COSY, HSQC) to assign protons unambiguously (e.g., δ 2.54 ppm for methine protons adjacent to the methylbenzyl group) . (ii) Compare experimental data with computational predictions (DFT-based chemical shift calculations). (iii) Validate via X-ray crystallography if single crystals are obtainable .

Q. How can researchers evaluate the role of this compound in bacterial capsule biosynthesis, particularly in pathogens like Bacillus anthracis?

- Methodological Answer : Poly-D-glutamic acid capsules in B. anthracis are encoded by the pXO2 plasmid . To study structural analogs like this compound: (i) Construct plasmid knockout strains and supplement growth media with the compound to assess capsule rescue. (ii) Perform competitive inhibition assays using synthetic analogs to disrupt native capsule polymerization. (iii) Analyze virulence in animal models (e.g., murine anthrax) to evaluate functional redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.